molecular formula C13H11ClN4O2S B6420185 N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251561-11-1

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B6420185
M. Wt: 322.77 g/mol
InChI Key: GUWKHASZUBDGAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using the GAUSSIAN 16W program package . The spectra were recorded for 1H and 13C NMR at room temperature .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound was described as an off pale yellow solid with a yield of 92% and a melting point of 188–189 °C .

Scientific Research Applications

Herbicidal Activity

Compounds similar to N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have been studied for their herbicidal activity. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including various derivatives, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Antifungal and Insecticidal Activity

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have displayed significant antifungal and insecticidal activities. Specific compounds within this category have shown high inhibition rates against certain fungi and high mortality rates against pests like Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).

Antimicrobial Evaluation

Substituted sulfonamides and sulfinyl derivatives related to the N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide structure have been synthesized and screened for antimicrobial activity. This indicates a potential application in combating microbial infections (Abdel-Motaal & Raslan, 2014).

Antimalarial Potential

A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were designed, synthesized, and evaluated for their antimalarial activity. Some compounds in this series showed promising activity against Plasmodium falciparum, indicating their potential as antimalarial agents (Karpina et al., 2020).

Anticancer Applications

Some derivatives of triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety have demonstrated inhibitory effects on the growth of various cancer cell lines, suggesting potential applications in cancer treatment (Hafez & El-Gazzar, 2009).

Safety And Hazards

There is limited information available on the safety and hazards of this specific compound .

Future Directions

Future research could focus on further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . Additionally, the design and synthesis of a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-6-5-12(8-18(9)13)21(19,20)17-11-4-2-3-10(14)7-11/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWKHASZUBDGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Citations

For This Compound
1
Citations
VR Karpina, SS Kovalenko, SM Kovalenko… - Molecules, 2020 - mdpi.com
For the development of new and potent antimalarial drugs, we designed the virtual library with three points of randomization of novel [1,2,4]triazolo[4,3-a]pyridines bearing a …
Number of citations: 10 www.mdpi.com

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